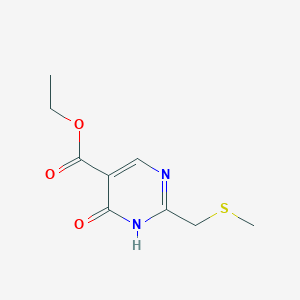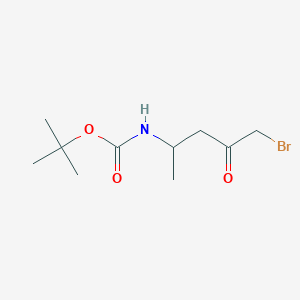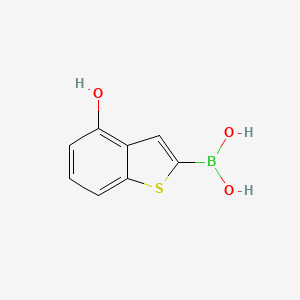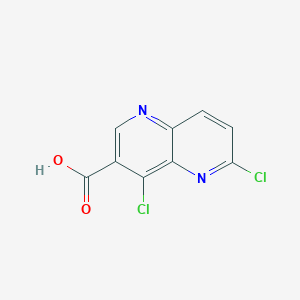
4,6-Dichloro-1,5-naphthyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dichloro-1,5-naphthyridine-3-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by the presence of two chlorine atoms at positions 4 and 6, and a carboxylic acid group at position 3 on the naphthyridine ring The naphthyridine ring itself is a fused bicyclic structure consisting of two pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-1,5-naphthyridine-3-carboxylic acid typically involves the cyclization of substituted 3-aminopyridine compounds. One common method is the Skraup reaction, which uses glycerol and various catalysts such as iodine, sodium nitrite, potassium iodate, manganese dioxide, or potassium permanganate . Another approach involves the hydrolysis of 1,5-naphthyridine-3-carboxylates to yield the corresponding carboxylic acid derivatives .
Industrial Production Methods: Industrial production methods for this compound often involve multistep synthesis processes, including nucleophilic substitution reactions, acid/base-catalyzed reactions, and cyclization reactions. These methods are optimized for large-scale production to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4,6-Dichloro-1,5-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the naphthyridine ring.
Substitution: The chlorine atoms at positions 4 and 6 can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .
Major Products: The major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
4,6-Dichloro-1,5-naphthyridine-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-1,5-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with DNA synthesis or protein function, thereby exhibiting its antiproliferative or antibacterial properties .
Comparison with Similar Compounds
1,5-Naphthyridine-3-carboxylic acid: This compound shares the same core structure but lacks the chlorine substitutions at positions 4 and 6.
Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate: This ester derivative is similar but has an ethyl group instead of a carboxylic acid group.
Uniqueness: 4,6-Dichloro-1,5-naphthyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms enhances its reactivity and potential biological activities compared to its unsubstituted counterparts .
Properties
Molecular Formula |
C9H4Cl2N2O2 |
|---|---|
Molecular Weight |
243.04 g/mol |
IUPAC Name |
4,6-dichloro-1,5-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H4Cl2N2O2/c10-6-2-1-5-8(13-6)7(11)4(3-12-5)9(14)15/h1-3H,(H,14,15) |
InChI Key |
MOLWPOZEYHUGGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C(C(=CN=C21)C(=O)O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


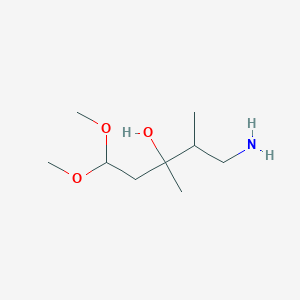
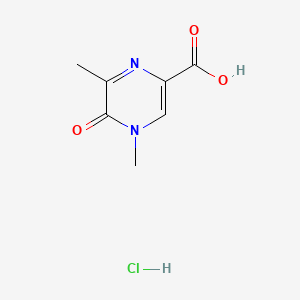
![2-{Bicyclo[1.1.1]pentan-1-ylsulfanyl}pyrimidine](/img/structure/B13478302.png)
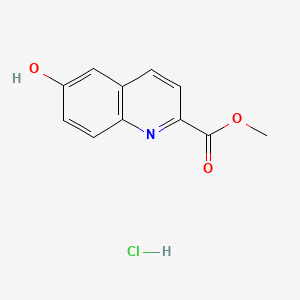
![3-(Pyrrolidin-1-yl)bicyclo[1.1.1]pentan-1-amine dihydrochloride](/img/structure/B13478312.png)
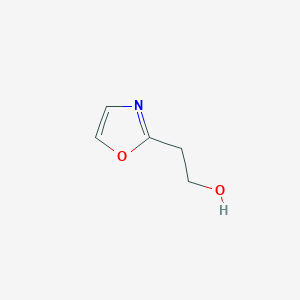
![2-[1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]acetic acid](/img/structure/B13478324.png)
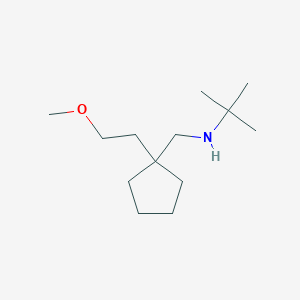
![Ethyl 5-[(methylamino)methyl]furan-2-carboxylate](/img/structure/B13478350.png)

![2-[7-(Hydroxymethyl)naphthalen-2-yl]acetonitrile](/img/structure/B13478358.png)
